molecular formula C13H13NO2S B183682 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid CAS No. 869950-52-7

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid

Cat. No.: B183682
CAS No.: 869950-52-7
M. Wt: 247.31 g/mol
InChI Key: KEYWDFMSJNCJRG-UHFFFAOYSA-N
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Description

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a benzoic acid moiety linked to a thienylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid typically involves the reaction of 3-methyl-2-thienylmethylamine with a benzoic acid derivative. One common method is the condensation reaction between 3-methyl-2-thienylmethylamine and 3-carboxybenzaldehyde under acidic conditions, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H13NO2S
  • Molecular Weight : 247.31 g/mol
  • Boiling Point : Approximately 447.5 °C (predicted)
  • Density : 1.316 g/cm³ (predicted)
  • pKa : 4.30 (predicted)

The compound features a benzoic acid moiety linked to a thienylmethylamino group, with a methyl group at the 3-position of the thienyl ring. This specific arrangement influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Medicinal Chemistry

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid has shown potential biological activities, particularly in:

  • Antimicrobial Activity : Research indicates that thiophene derivatives can exhibit significant antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : The compound's structure allows for interactions with specific enzymes or receptors involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases.

Case Study Example

A study exploring the interaction of this compound with various biological targets demonstrated its ability to modulate enzyme activity effectively, highlighting its pharmacological potential in drug development.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for:

  • Synthesis of Thiophene Derivatives : The heterocyclization process involving this compound can lead to the formation of various thiophene-based analogs that are biologically active.
  • Advanced Material Science Applications : Thiophene derivatives are utilized in the production of organic semiconductors and photovoltaic materials due to their electronic properties.

Industrial Applications

In industrial chemistry, this compound is applied as:

  • Corrosion Inhibitors : Its thiophene-based structure provides protective qualities against corrosion in metal surfaces, making it useful in various industrial applications.
  • Dyes and Pigments : The compound can be utilized in the formulation of dyes due to its stable chemical structure and color properties.

Data Table: Comparison of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAntimicrobial and anti-inflammatory activitiesTreatment for infections and inflammation
Organic SynthesisBuilding block for thiophene derivativesDevelopment of new drugs
Industrial ChemistryCorrosion inhibitors and dye formulationEnhanced durability and aesthetic properties

Mechanism of Action

The mechanism of action of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid
  • 3-{[(2-Methyl-2-thienyl)methyl]amino}benzoic acid

Uniqueness

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is unique due to the position of the methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs .

Biological Activity

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid, with the molecular formula C13H13NO2S, is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources of scientific literature.

The synthesis of this compound typically involves a condensation reaction between 3-methyl-2-thienylmethylamine and a benzoic acid derivative, often under acidic conditions. The compound is characterized by a benzoic acid moiety linked to a thienylmethylamino group, which may influence its biological activity through specific molecular interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown activity against various strains of bacteria, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

For instance, studies have reported a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, highlighting its potential as an effective antimicrobial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It is believed to modulate the activity of enzymes and receptors involved in inflammatory pathways. The thienyl group may interact with specific targets, leading to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological molecules due to the presence of the carboxylic acid moiety. This interaction can influence various biochemical pathways, including those involved in inflammation and microbial resistance .

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

  • Antibacterial Activity : A study demonstrated that derivatives similar to this compound displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum activity .
  • Anti-inflammatory Research : In vitro studies indicated that the compound could reduce the expression of inflammatory markers in cell cultures derived from rheumatoid arthritis patients, suggesting its potential utility in managing autoimmune conditions .

Comparative Analysis

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructureBiological Activity
3-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acidStructureModerate antibacterial
3-{[(2-Methyl-2-thienyl)methyl]amino}benzoic acidStructureLow anti-inflammatory

This table highlights how positional isomerism affects biological activity, with variations in the methyl group position influencing both chemical reactivity and interaction with biological targets.

Properties

IUPAC Name

3-[(3-methylthiophen-2-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-5-6-17-12(9)8-14-11-4-2-3-10(7-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYWDFMSJNCJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359451
Record name 3-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869950-52-7
Record name 3-[[(3-Methyl-2-thienyl)methyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869950-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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